molecular formula C23H15FN4O2 B11687968 N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-fluorobenzohydrazide

N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-fluorobenzohydrazide

Cat. No.: B11687968
M. Wt: 398.4 g/mol
InChI Key: JEKGGJCCCDHHTB-NFFVHWSESA-N
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Description

This compound features a benzimidazole core fused with a coumarin (chromen) scaffold and a 3-fluorobenzohydrazide moiety. The Z-configuration at the hydrazone linkage is critical for its spatial arrangement and electronic properties. Coumarin derivatives are well-documented for applications in medicinal chemistry (e.g., anticancer, antimicrobial) and materials science (e.g., nonlinear optics) .

Properties

Molecular Formula

C23H15FN4O2

Molecular Weight

398.4 g/mol

IUPAC Name

N-[(Z)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-3-fluorobenzamide

InChI

InChI=1S/C23H15FN4O2/c24-16-8-5-7-15(12-16)22(29)27-28-23-17(13-14-6-1-4-11-20(14)30-23)21-25-18-9-2-3-10-19(18)26-21/h1-13H,(H,25,26)(H,27,29)/b28-23-

InChI Key

JEKGGJCCCDHHTB-NFFVHWSESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(/C(=N/NC(=O)C3=CC(=CC=C3)F)/O2)C4=NC5=CC=CC=C5N4

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC(=CC=C3)F)O2)C4=NC5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-3-FLUOROBENZOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the chromene and benzodiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include hydrazine derivatives, fluorobenzaldehyde, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-3-FLUOROBENZOHYDRAZIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzohydrazide moiety, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups, leading to a variety of modified compounds.

Scientific Research Applications

N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-3-FLUOROBENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-3-FLUOROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Functional Groups Reference
Target Compound Benzimidazole + Coumarin 3-Fluorobenzohydrazide Hydrazone, Fluorophenyl
N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazide (3a-3b) Benzimidazole + Benzohydrazide Methyl, Benzaldehyde derivatives Hydrazone, Methylbenzene
[Salicylidenephenyl]Benzimidazole (Spbzl) Benzimidazole + Phenyl Salicylaldehyde Imine, Hydroxyphenyl
(E)-N-(1H-Benzo[d]Imidazol-2-yl)-N-Phenylformophydrazonamide Benzimidazole + Phenyl Phenylhydrazine Hydrazone, Phenyl
N'-[(2Z)-3-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2H-Chromen-2-ylidene]-4-Methylbenzenesulfonohydrazide Coumarin + Oxadiazole 4-Methoxyphenyl, Sulfonohydrazide Oxadiazole, Sulfonyl

Key Observations :

  • The target compound uniquely combines benzimidazole, coumarin, and fluorinated hydrazide, distinguishing it from analogs with simpler benzohydrazides or phenyl groups.
  • Fluorine substitution (vs.

Comparison :

  • The target’s coumarin core requires additional steps (e.g., cyclization) compared to simpler benzimidazole derivatives.
  • Fluorinated aldehydes may necessitate controlled reaction conditions to preserve Z-configuration .

Spectroscopic and Computational Data

NMR Signatures (Selected Examples):
  • Target Compound : Expected peaks: δ 7.5–8.2 ppm (aromatic protons), δ 10–12 ppm (hydrazide NH), δ ~6.8 ppm (coumarin vinyl proton) .
  • Analog 3a-3b : δ 2.4 ppm (methyl), δ 8.0–8.5 ppm (benzaldehyde protons) .
  • Spbzl: δ 13.0 ppm (phenolic OH), δ 8.3 ppm (imine CH) .

Computational Insights :

  • Spbzl and analogs exhibit strong nonlinear optical (NLO) responses (hyperpolarizability ~2.00 × 10⁻³⁰ esu) due to charge transfer between benzimidazole and phenyl groups . The target’s coumarin moiety may further enhance NLO properties via extended π-conjugation.

Biological Activity

N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-fluorobenzohydrazide is a complex organic compound that exhibits significant biological activity, particularly in medicinal chemistry. This article provides an overview of its biological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a unique structure combining a benzimidazole moiety , a chromene ring system , and a fluorobenzohydrazide group . The molecular formula is C23H16N4O2C_{23}H_{16}N_{4}O_{2}, with a molecular weight of approximately 400.4 g/mol. This structural diversity is believed to contribute to its multifaceted biological activities.

This compound likely interacts with multiple molecular targets, leading to the inhibition of key enzymes involved in cell proliferation and survival. Preliminary studies suggest potential mechanisms include:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promise in inhibiting the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity : Its interaction with bacterial cells indicates possible antimicrobial properties, making it a candidate for further exploration in infectious diseases.

Biological Activity Overview

Research has highlighted several key biological activities associated with this compound:

Activity Details
Anticancer Properties Inhibits cell proliferation in various cancer cell lines (e.g., A549, HCC827) .
Antimicrobial Effects Exhibits activity against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity Potential to reduce oxidative stress, contributing to its therapeutic profile .
Anti-inflammatory Effects May reduce inflammation through modulation of inflammatory pathways .

Case Study: Antitumor Activity

A study evaluated the anticancer effects of this compound on human lung cancer cell lines using both 2D and 3D culture systems. The results indicated:

  • IC50 Values :
    • A549: 6.75±0.19μM6.75\pm 0.19\,\mu M (2D assay)
    • HCC827: 6.26±0.33μM6.26\pm 0.33\,\mu M (2D assay)
    • NCI-H358: 6.48±0.11μM6.48\pm 0.11\,\mu M (2D assay)

These values suggest that the compound effectively inhibits cell growth at relatively low concentrations, indicating strong potential for further development as an anticancer drug .

Antimicrobial Testing

The antimicrobial efficacy was assessed using broth microdilution methods against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, which supports its potential use in treating bacterial infections .

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